

# "Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Cat. No.: B1428430

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An In-depth Technical Guide to **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**

## Abstract

**Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** is a pivotal chemical intermediate, distinguished by its unique trifunctional molecular architecture—a chlorinated benzene ring, a methyl ester group, and an aminomethyl substituent. This structure renders it an exceptionally valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, a validated synthesis protocol, and its critical role in drug discovery, most notably as a key precursor in the scalable synthesis of Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.<sup>[1][2][3]</sup> We will delve into the mechanistic choices behind its synthesis and the analytical methodologies required to ensure its identity and purity, offering a comprehensive resource for researchers and drug development professionals.

## Molecular Structure and Physicochemical Properties

The utility of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** in organic synthesis stems directly from its distinct structural features. The molecule is a substituted benzene derivative with three key functional groups positioned for strategic chemical transformations.

- 2-chloro substituent: The chlorine atom activates the aromatic ring and provides a potential site for cross-coupling reactions. Its electron-withdrawing nature also influences the reactivity of the other ring positions.
- Methyl ester at position 1: This group can be readily hydrolyzed to the corresponding carboxylic acid, offering a handle for amide bond formation or other derivatizations.
- Aminomethyl group at position 5: The primary amine, protected as a hydrochloride salt for stability and improved handling, is a key nucleophile, essential for building out more complex molecular scaffolds.

The hydrochloride salt form enhances the compound's stability and renders it a solid, which is easier to handle and store compared to the free amine.<sup>[4][5]</sup>

## Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	90942-47-5	[4][6]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>2</sub>	[6][7][8]
Molecular Weight	236.10 g/mol	[4][6][7]
Appearance	White to off-white solid/powder	[4][9]
Melting Point	217-220 °C	[7]
Purity	Typically ≥97%	[4]
Storage	Inert atmosphere, 2-8°C	[4][5]

## Structural Representation

The connectivity of the atoms in **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** can be visualized as follows.

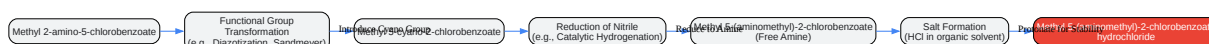
*Simplified connectivity diagram of the core structure.*

## Synthesis and Quality Control

The synthesis of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A representative synthetic pathway is outlined below. The choice of this pathway is dictated by the commercial availability of starting materials and the need to selectively introduce functional groups without interfering with others.

## Representative Synthetic Workflow

The synthesis typically begins with a suitable precursor like methyl 2-amino-5-chlorobenzoate, which is then subjected to reactions that transform the amino group into the aminomethyl group.



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*General synthetic workflow for the target compound.*

## Detailed Experimental Protocol (Illustrative)

This protocol describes the reduction of a nitrile precursor, a common final step in the synthesis.

**Objective:** To synthesize Methyl 5-(aminomethyl)-2-chlorobenzoate from Methyl 5-cyano-2-chlorobenzoate.

**Materials:**

- Methyl 5-cyano-2-chlorobenzoate (1 equivalent)
- Raney Nickel or Palladium on Carbon (Pd/C) (catalytic amount)
- Methanol or Ethanol (solvent)

- Hydrogen gas (H<sub>2</sub>)
- Hydrochloric acid (in a suitable solvent like ether or isopropanol)

#### Procedure:

- **Catalyst Preparation:** In a hydrogenation vessel, suspend the catalyst (e.g., 5-10 mol% Pd/C) in the chosen alcohol solvent under an inert atmosphere (e.g., Argon or Nitrogen).  
**Causality:** Using an inert atmosphere prevents premature reaction and ensures the catalyst remains active.
- **Reaction Setup:** Dissolve Methyl 5-cyano-2-chlorobenzoate in the alcohol and add it to the hydrogenation vessel.
- **Hydrogenation:** Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating. **Causality:** Vigorous stirring is crucial to ensure efficient contact between the substrate, the catalyst, and the hydrogen gas, maximizing the reaction rate.
- **Monitoring:** Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. **Self-Validation:** The catalyst must be removed completely to prevent it from interfering with subsequent steps or contaminating the final product.
- **Salt Formation:** To the filtrate containing the free amine, add a solution of hydrochloric acid in an organic solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the solid precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

## Analytical Validation

Confirming the identity and purity of the final product is paramount. A multi-pronged analytical approach is required.

- <sup>1</sup>H NMR Spectroscopy: Used to confirm the molecular structure by identifying the chemical shifts and splitting patterns of all protons. The integration of the peaks should correspond to the number of protons in the structure.[10]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C<sub>9</sub>H<sub>10</sub>ClNO<sub>2</sub> (for the free base).[10]
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O stretch of the ester, the N-H bends of the amine salt, and the C-Cl stretch.[10]
- HPLC: The primary method for determining purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for precise quantification of purity (e.g., >97%).

## Application in Drug Discovery: The Tofogliflozin Case Study

**Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** is not an active pharmaceutical ingredient (API) itself but is a critical advanced intermediate. Its primary application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[1][2][11]

One of the most well-documented uses is in the synthesis of Tofogliflozin.[3][12] In this context, the aminomethyl group of the intermediate is used to construct a more complex side chain, which is ultimately crucial for the drug's binding to the SGLT2 protein.



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*Role as a key building block in Tofogliflozin synthesis.*

The use of this specific building block is strategic. Its pre-installed functional groups and substitution pattern simplify the overall synthesis of Tofogliflozin, reducing the number of steps and potentially increasing the overall yield, which is a critical consideration in process chemistry and large-scale drug manufacturing.<sup>[1][12]</sup>

## Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**.

- **Hazard Identification:** The compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.<sup>[4]</sup>
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.<sup>[13][14][15]</sup> Handling should be performed in a well-ventilated area or a chemical fume hood.<sup>[13][16][17]</sup>
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[4][5]</sup> It should be stored under an inert atmosphere (e.g., argon) to prevent degradation.<sup>[4]</sup>
- **Spill & Disposal:** In case of a spill, avoid generating dust, collect the material using appropriate tools, and place it in a sealed container for disposal.<sup>[16]</sup> Dispose of the chemical in accordance with local, state, and federal regulations.<sup>[14][17]</sup>

## Conclusion

**Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** represents a classic example of a high-value molecular building block. Its carefully arranged functional groups provide a versatile platform for synthetic chemists, enabling the efficient construction of complex and medically relevant molecules. Its role in the synthesis of Tofogliflozin underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist aiming to leverage its synthetic potential in drug discovery and development programs.

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- To cite this document: BenchChem. ["Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1428430#methyl-5-aminomethyl-2-chlorobenzoate-hydrochloride-molecular-structure]

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